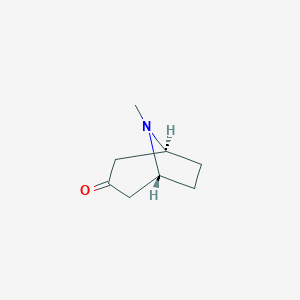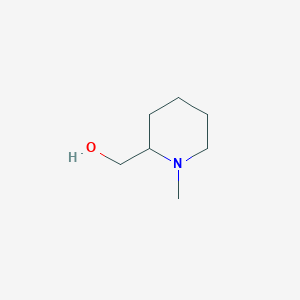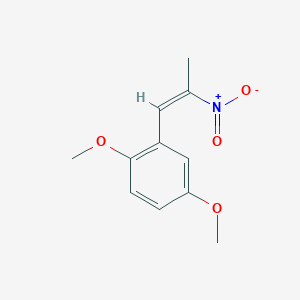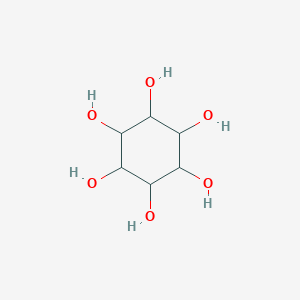![molecular formula C16H16O2S B130452 [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate CAS No. 142115-47-7](/img/structure/B130452.png)
[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate, also known as MTEP, is a chemical compound that has been extensively researched for its potential applications in the field of neuroscience. MTEP is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a variety of neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate has been extensively studied for its potential applications in the treatment of various neurological and psychiatric disorders. It has been shown to be effective in animal models of Parkinson's disease, Alzheimer's disease, addiction, anxiety, depression, and schizophrenia. [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate has also been studied for its potential use as a cognitive enhancer and as a tool for studying the role of mGluR5 in various physiological and pathological processes.
Wirkmechanismus
[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate is a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR5 has been implicated in a variety of physiological and pathological processes, including synaptic plasticity, learning and memory, pain perception, and drug addiction. [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate binds to the allosteric site of mGluR5 and prevents its activation by glutamate, thereby reducing the downstream signaling cascades that are associated with mGluR5 activation.
Biochemische Und Physiologische Effekte
[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce the levels of oxidative stress and inflammation in the brain, which are associated with various neurological and psychiatric disorders. [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate has also been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and decrease drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate is its high selectivity for mGluR5, which allows for more precise manipulation of this receptor in animal models. However, [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate also has some limitations, such as its poor solubility in water and its relatively short half-life in vivo. These limitations can make it difficult to administer [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate in certain experimental settings and may require the use of alternative delivery methods or modifications to the chemical structure of [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate.
Zukünftige Richtungen
There are several future directions for research on [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate and its potential applications in the field of neuroscience. One area of interest is the development of more potent and selective mGluR5 antagonists that can be used in clinical settings. Another area of interest is the investigation of the role of mGluR5 in various neurological and psychiatric disorders, such as autism spectrum disorder and traumatic brain injury. Finally, there is also interest in exploring the potential use of [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate as a tool for studying the role of mGluR5 in various physiological and pathological processes.
Synthesemethoden
The synthesis method for [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate involves several steps, including the reaction of 2-bromo-4-methylacetophenone with magnesium to form a Grignard reagent, which is then reacted with 2-thiophen-2-ylacetaldehyde to form the intermediate compound. This intermediate is then reacted with 4-bromo-2-methylphenylboronic acid in the presence of palladium catalyst to form the final product, [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate.
Eigenschaften
CAS-Nummer |
142115-47-7 |
|---|---|
Produktname |
[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate |
Molekularformel |
C16H16O2S |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
[2,6-dimethyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] acetate |
InChI |
InChI=1S/C16H16O2S/c1-11-9-14(6-7-15-5-4-8-19-15)10-12(2)16(11)18-13(3)17/h4-10H,1-3H3/b7-6+ |
InChI-Schlüssel |
DMPYVKAFXBNPEL-VOTSOKGWSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1OC(=O)C)C)/C=C/C2=CC=CS2 |
SMILES |
CC1=CC(=CC(=C1OC(=O)C)C)C=CC2=CC=CS2 |
Kanonische SMILES |
CC1=CC(=CC(=C1OC(=O)C)C)C=CC2=CC=CS2 |
Synonyme |
[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



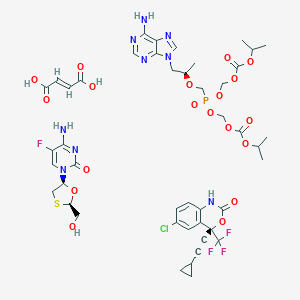
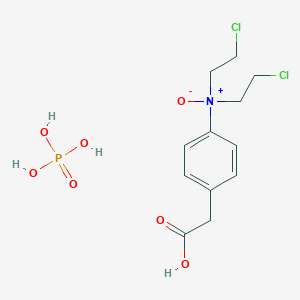
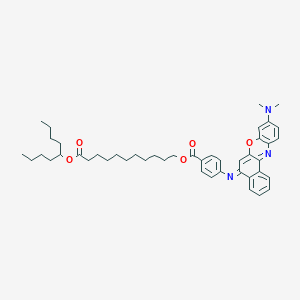
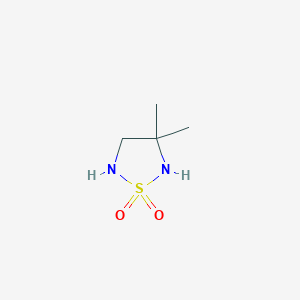
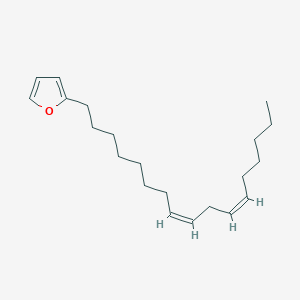
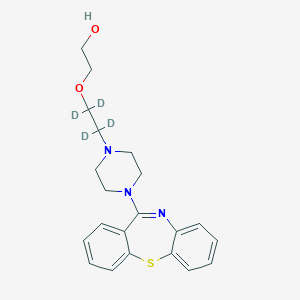
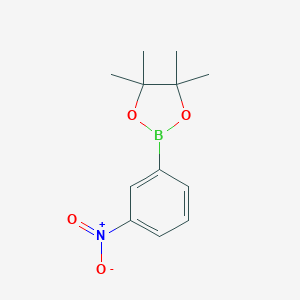
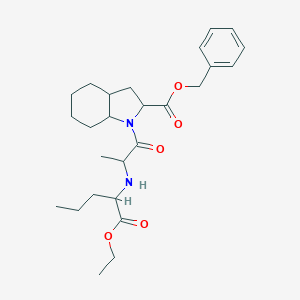
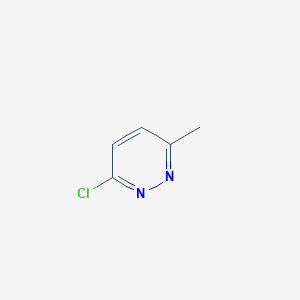
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)](/img/structure/B130397.png)
